

The Discovery and Development of CW-3308: A Technical Whitepaper

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Compound of Interest

Compound Name: CW-3308
Cat. No.: B15621573

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Abstract

CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the bromodomain-containing protein 9 (BRD9). Developed by researchers at the University of Michigan, this molecule represents a promising therapeutic candidate for cancers dependent on BRD9, such as synovial sarcoma and rhabdoid tumors. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **CW-3308**, including detailed experimental protocols and quantitative data.

Introduction: Targeting BRD9 with PROTAC Technology

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.^[1] By recognizing acetylated lysine residues on histones, BRD9 plays a crucial role in regulating gene expression.^[1] Aberrant BRD9 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.^{[2][3][4][5][6]}

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality. They function by inducing the ubiquitination and subsequent proteasomal

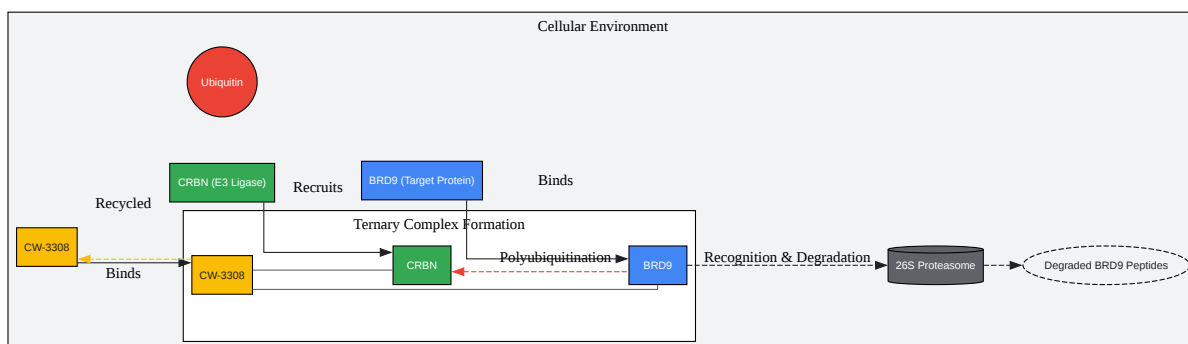
degradation of a target protein. A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural protein disposal machinery.

CW-3308 was rationally designed as a PROTAC to specifically target BRD9 for degradation. Its discovery stemmed from the optimization of two distinct cereblon (CRBN) E3 ligase ligands.[2][3][4][5][6]

Mechanism of Action of CW-3308

CW-3308 exerts its therapeutic effect by hijacking the ubiquitin-proteasome system to selectively degrade BRD9. The molecule is composed of a ligand that binds to the bromodomain of BRD9 and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase. These two components are joined by a chemical linker.

The binding of **CW-3308** to both BRD9 and CRBN facilitates the formation of a ternary complex (BRD9-**CW-3308**-CRBN). This proximity induces the CRBN E3 ligase to polyubiquitinate BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of BRD9 protein. This targeted degradation disrupts the oncogenic transcriptional programs driven by BRD9 in cancer cells.



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Mechanism of **CW-3308**-mediated BRD9 degradation.

Quantitative Preclinical Data

CW-3308 has demonstrated potent and selective degradation of BRD9 in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation Potency and Efficacy

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)
G401	Rhabdoid Tumor	< 10	> 90
HS-SY-II	Synovial Sarcoma	< 10	> 90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Selectivity Profile

Protein	Description	Selectivity vs. BRD9
BRD7	Bromodomain-containing protein 7	High
BRD4	Bromodomain-containing protein 4	High

Table 3: In Vivo Pharmacokinetics and Efficacy

Parameter	Value	Species
Oral Bioavailability	91%	Mouse
BRD9 Protein Reduction in Tumor (single oral dose)	> 90%	Mouse (HS-SY-II Xenograft)
Tumor Growth Inhibition	Effective	Mouse (HS-SY-II Xenograft)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

- Cell Lines: G401 (rhabdoid tumor) and HS-SY-II (synovial sarcoma) cell lines were used.
- Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

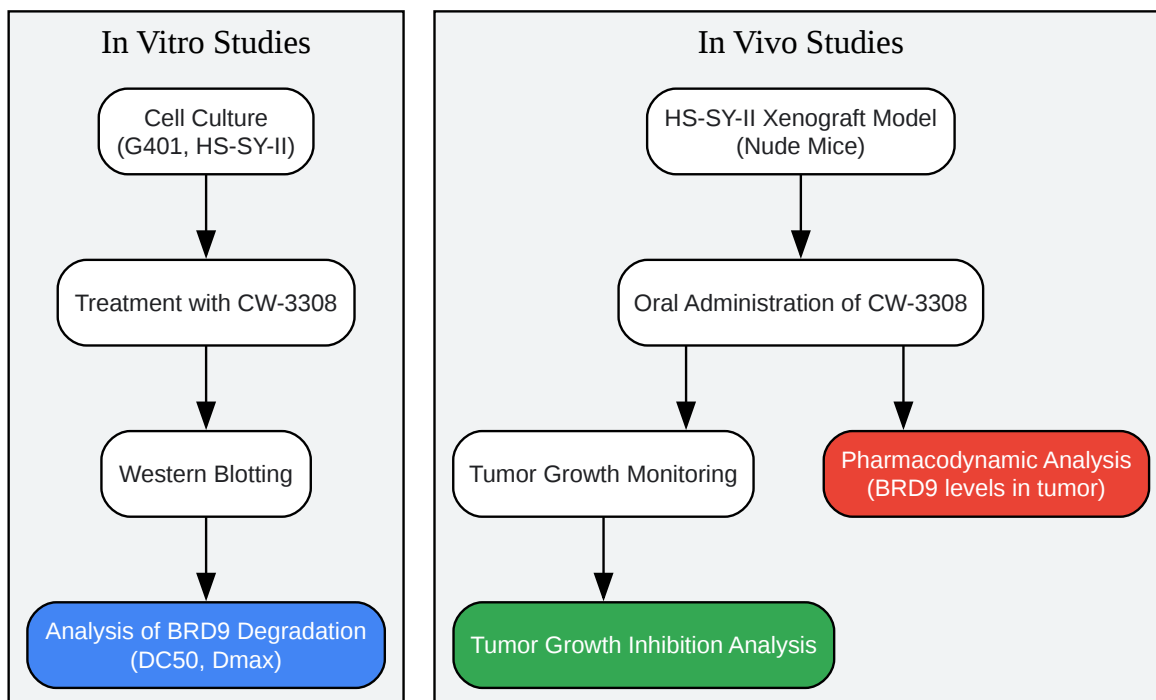
Western Blotting for Protein Degradation

- Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of **CW-3308** or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

- **Lysis:** Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Quantification:** Protein concentration was determined using a BCA protein assay.
- **Electrophoresis and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β -actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels relative to the loading control.

In Vivo Xenograft Model

- **Animal Model:** Immunocompromised mice (e.g., nude mice) were used.
- **Tumor Implantation:** HS-SY-II synovial sarcoma cells were subcutaneously injected into the flank of each mouse.
- **Treatment:** Once tumors reached a palpable size, mice were randomized into treatment and control groups. **CW-3308** was administered orally at a specified dose and schedule. The control group received a vehicle.
- **Tumor Measurement:** Tumor volume was measured regularly (e.g., twice weekly) using calipers.
- **Pharmacodynamic Analysis:** At the end of the study, tumors were excised, and protein lysates were prepared for western blotting to assess BRD9 protein levels.



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Preclinical experimental workflow for **CW-3308**.

Conclusion and Future Directions

CW-3308 has emerged as a highly promising preclinical candidate for the treatment of BRD9-dependent cancers.[2][3][4][5][6] Its potent and selective degradation of BRD9, coupled with excellent oral bioavailability and in vivo efficacy, provides a strong rationale for further development.[2][3][4][5][6] Future studies will likely focus on comprehensive toxicological assessments, pharmacokinetic/pharmacodynamic modeling to inform clinical trial design, and exploration of its efficacy in a broader range of cancer types. The development of **CW-3308** underscores the potential of PROTAC technology to create novel and effective cancer therapeutics.

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